

Check Availability & Pricing

# BS-181 Dihydrochloride: A Selective CDK7 Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | BS-181 dihydrochloride |           |
| Cat. No.:            | B1381285               | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**BS-181 dihydrochloride** is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 plays a dual role in regulating both the cell cycle and transcription. Dysregulation of CDK7 activity is a common feature in many cancers, making it an attractive therapeutic target. BS-181 has demonstrated significant anti-tumor activity in a range of cancer models by inducing cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of **BS-181 dihydrochloride**, including its mechanism of action, chemical properties, and detailed experimental data and protocols to facilitate its use in cancer research and drug development.

## Introduction to BS-181 Dihydrochloride

BS-181 is a pyrazolo[1,5-a]pyrimidine derivative that acts as a selective, ATP-competitive inhibitor of CDK7.[1][2] Its selectivity for CDK7 over other CDKs and kinases makes it a valuable tool for dissecting the specific roles of CDK7 in cellular processes and for exploring its therapeutic potential. By inhibiting CDK7, BS-181 disrupts two fundamental processes in cancer cells: cell cycle progression and transcriptional regulation.[2][3] This dual mechanism of action contributes to its potent anti-proliferative and pro-apoptotic effects observed in various cancer cell lines.[4][5]



**Chemical and Physical Properties** 

| Property          | Value                                                                                                                     | Reference(s) |
|-------------------|---------------------------------------------------------------------------------------------------------------------------|--------------|
| Chemical Name     | N5-(6-Aminohexyl)-3-(1-<br>methylethyl)-N7-<br>(phenylmethyl)pyrazolo[1,5-<br>a]pyrimidine-5,7-diamine<br>dihydrochloride | [3]          |
| Molecular Formula | C22H32N6·2HCl                                                                                                             | [3]          |
| Molecular Weight  | 453.45 g/mol                                                                                                              | [3]          |
| CAS Number        | 1883548-83-1                                                                                                              | [3]          |
| Appearance        | White solid                                                                                                               |              |
| Purity            | ≥98%                                                                                                                      | [3]          |
| Solubility        | Soluble to 100 mM in water and DMSO                                                                                       | [3]          |
| Storage           | Store at +4°C                                                                                                             | [3]          |

#### **Mechanism of Action**

BS-181 exerts its anti-cancer effects through the selective inhibition of CDK7, which impacts both cell cycle control and transcriptional regulation.

#### **Inhibition of Cell Cycle Progression**

CDK7, as part of the CAK complex, is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2] By inhibiting CDK7, BS-181 prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S transition.[4] This is evidenced by a decrease in the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDK4/6 and CDK2, and the down-regulation of G1 cyclins such as Cyclin D1.[4][6]

## **Disruption of Transcription**



### Foundational & Exploratory

Check Availability & Pricing

CDK7 is also a subunit of the general transcription factor TFIIH. In this context, it phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNA Pol II) at serine 5 and 7 residues.[2] This phosphorylation is a critical step for transcription initiation and elongation. BS-181 inhibits this phosphorylation event, leading to a global disruption of transcription.[2][6] This transcriptional inhibition disproportionately affects genes with super-enhancers and short half-life transcripts, which often include key oncogenes and anti-apoptotic proteins like XIAP.[7]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and antileukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 7. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BS-181 Dihydrochloride: A Selective CDK7 Inhibitor for Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1381285#bs-181-dihydrochloride-as-a-selective-cdk7-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com